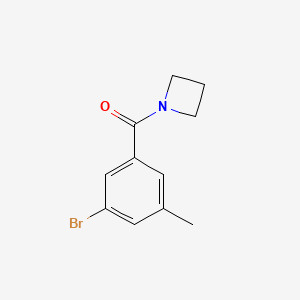
1-(3-Bromo-5-méthylbenzoyl)azétidine
Vue d'ensemble
Description
1-(3-Bromo-5-methylbenzoyl)azetidine is a chemical compound . Azetidines, which this compound is a part of, are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Applications De Recherche Scientifique
Synthèse organique
Les azétidines, telles que la 1-(3-Bromo-5-méthylbenzoyl)azétidine, sont essentielles en synthèse organique en raison de leur réactivité due à la tension. La structure cyclique à quatre chaînons offre un équilibre entre réactivité et stabilité, ce qui en fait un intermédiaire précieux dans la construction de molécules complexes .
Chimie médicinale
En chimie médicinale, les azétidines sont incorporées dans les échafaudages médicamenteux pour améliorer les propriétés pharmacocinétiques. La structure unique de la This compound peut être utilisée pour améliorer la stabilité métabolique et la biodisponibilité dans les produits pharmaceutiques potentiels .
Réactions de photocycloaddition
La réaction d'aza Paternò–Büchi, une photocycloaddition [2 + 2], est une méthode efficace pour synthétiser des azétidines fonctionnalisées. La This compound pourrait servir de substrat dans de telles réactions pour créer divers composés hétérocycliques .
Polymérisation
Les azétidines peuvent agir comme monomères dans les processus de polymérisation. La réactivité unique de la This compound peut conduire au développement de nouveaux polymères présentant des propriétés mécaniques et chimiques spécifiques .
Modèles chiraux
En raison de leur chiralité inhérente, les azétidines telles que la This compound peuvent être utilisées comme modèles chiraux dans la synthèse asymétrique, aidant à la production de composés énantiomériquement purs .
Découverte de médicaments
L'incorporation de cycles azétidine dans des molécules médicamenteuses a montré qu'elle aboutissait à des composés présentant une activité et une sélectivité accrues. La This compound pourrait être un intermédiaire clé dans la découverte de nouveaux agents thérapeutiques .
Biologie chimique
En biologie chimique, les azétidines peuvent être utilisées pour sonder les mécanismes enzymatiques ou comme blocs de construction pour des stratégies de bioconjugaison. La This compound pourrait être utilisée pour étudier les systèmes biologiques ou créer des systèmes de délivrance de médicaments ciblés .
Science des matériaux
Les azétidines ont des applications potentielles en science des matériaux, en particulier dans la création de matériaux avancés présentant des propriétés uniques. La This compound pourrait contribuer à la synthèse de matériaux présentant des caractéristiques électriques ou optiques sur mesure .
Orientations Futures
Azetidines have been used in drug discovery, polymerization, and as chiral templates . The review on azetidines provides an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions .
Mécanisme D'action
Azetidines
are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Target of action
Azetidines are often used in drug discovery and appear in bioactive molecules and natural products .
Mode of action
The reactivity of azetidines can be triggered under appropriate reaction conditions due to their considerable ring strain .
Biochemical pathways
Azetidines are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .
Result of action
Azetidines are often used in drug discovery and appear in bioactive molecules and natural products, suggesting they may have diverse effects .
Analyse Biochimique
Biochemical Properties
1-(3-Bromo-5-methylbenzoyl)azetidine plays a crucial role in biochemical reactions due to its reactive azetidine ring. This compound interacts with various enzymes, proteins, and other biomolecules. The ring strain in azetidines facilitates interactions with enzymes that catalyze ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, influencing their function and activity
Cellular Effects
1-(3-Bromo-5-methylbenzoyl)azetidine has been shown to affect various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in signaling pathways, potentially altering gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of 1-(3-Bromo-5-methylbenzoyl)azetidine involves its interactions with biomolecules at the molecular level. The compound’s azetidine ring undergoes ring-opening reactions catalyzed by specific enzymes, leading to the formation of reactive intermediates. These intermediates can bind to proteins and other biomolecules, resulting in enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromo-5-methylbenzoyl)azetidine change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 1-(3-Bromo-5-methylbenzoyl)azetidine may degrade into various byproducts, which can have different effects on cellular function . Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(3-Bromo-5-methylbenzoyl)azetidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it may cause toxic or adverse effects due to its high reactivity and potential to form reactive intermediates . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-(3-Bromo-5-methylbenzoyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s ring strain and reactivity make it a substrate for enzymes that catalyze ring-opening reactions, leading to the formation of metabolites . These metabolites can further participate in metabolic pathways, affecting metabolic flux and metabolite levels. Detailed studies on the compound’s metabolism are necessary to elucidate its role in cellular biochemistry.
Transport and Distribution
The transport and distribution of 1-(3-Bromo-5-methylbenzoyl)azetidine within cells and tissues involve interactions with transporters and binding proteins. The compound’s reactivity and chemical properties influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
1-(3-Bromo-5-methylbenzoyl)azetidine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular proteins and enzymes can affect its activity and function within different subcellular locations . Detailed studies on its subcellular localization are necessary to understand its role in cellular processes and its potential as a biochemical tool.
Propriétés
IUPAC Name |
azetidin-1-yl-(3-bromo-5-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-5-9(7-10(12)6-8)11(14)13-3-2-4-13/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFQXGNMALBKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)
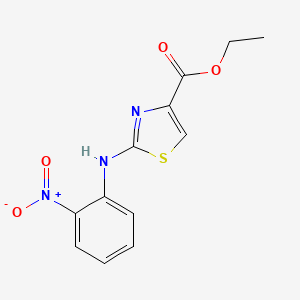
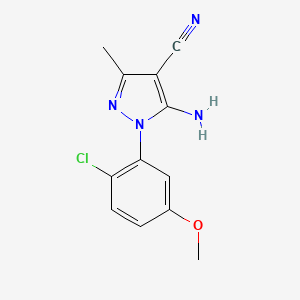
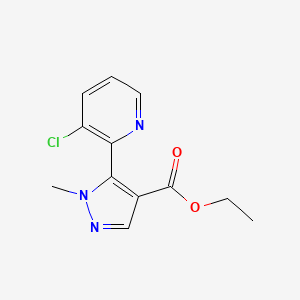
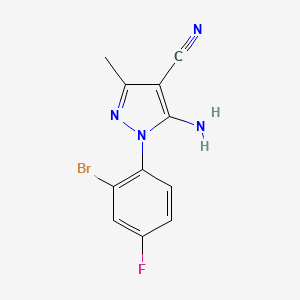
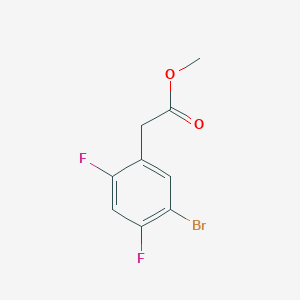
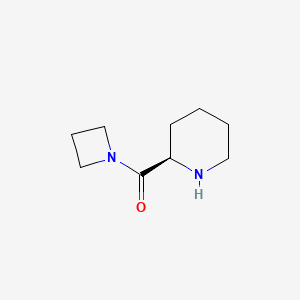
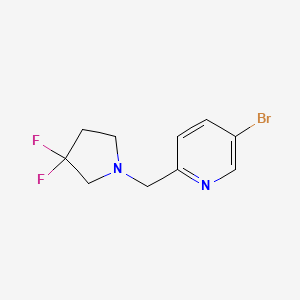
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
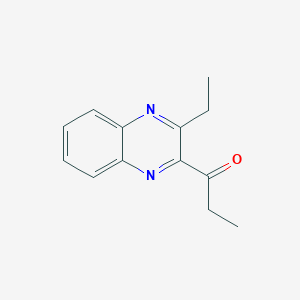
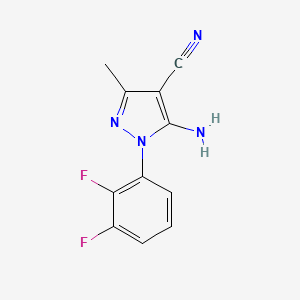
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B1415446.png)
![(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1415447.png)
